molecular formula C20H20FN3O3 B3000872 N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-20-6

N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B3000872
CAS RN: 941890-20-6
M. Wt: 369.396
InChI Key: GHYPUTCJWZGGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. FPOP is a small molecule that can be synthesized using a simple method, making it an attractive tool for studying protein structures and interactions.

Mechanism of Action

N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide works by reacting with solvent-exposed amino acid residues in proteins, particularly tyrosine and tryptophan residues. The reaction results in the formation of covalent adducts, which can be detected and quantified using mass spectrometry. The rate of reaction is dependent on the solvent accessibility of the amino acid residues, allowing for the identification of protein regions that are exposed to solvent.
Biochemical and Physiological Effects
N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has no known biochemical or physiological effects, as it is primarily used as a research tool. However, the covalent adducts formed by N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can provide valuable information about protein structure and function, which can have implications for drug discovery and other areas of research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is its simplicity of synthesis and ease of use. N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be synthesized using commercially available starting materials and can be used in a variety of experimental settings. Additionally, N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be used to study proteins in their native state, allowing for the identification of interactions and conformational changes that may not be observable using other techniques.
One limitation of N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is its specificity for solvent-exposed amino acid residues. While this can be an advantage in some cases, it can also limit the information that can be obtained about protein structure and function. Additionally, N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can only be used to study proteins that are soluble in aqueous solutions, limiting its applicability to membrane proteins and other proteins that are not soluble in water.

Future Directions

There are many potential future directions for research involving N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One area of interest is the development of new methods for detecting N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide adducts, such as the use of novel mass spectrometry techniques. Additionally, N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide could be used in combination with other techniques, such as X-ray crystallography or NMR spectroscopy, to obtain a more complete picture of protein structure and function. Finally, N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide could be used in drug discovery efforts, particularly in the identification of small molecule inhibitors of protein-protein interactions.

Synthesis Methods

N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be synthesized using a straightforward method that involves the reaction of two commercially available compounds, N-(4-fluorobenzyl)oxalamide and (3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)boronic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The resulting product is purified using standard chromatographic techniques to yield pure N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been used in a variety of scientific research applications, particularly in the field of protein structure and function. N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be used to probe the solvent accessibility of amino acid residues in proteins, allowing for the identification of protein-protein and protein-ligand interactions. N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can also be used to study the conformational changes that occur in proteins upon binding to ligands or other proteins.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-13-11-16(8-9-17(13)24-10-2-3-18(24)25)23-20(27)19(26)22-12-14-4-6-15(21)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPUTCJWZGGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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